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Compound of Interest

3,5-Bis(trifluoromethyl)-1-
Compound Name:
phenylpyrazole

Cat. No.: B119778

The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in medicinal
chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile
binding capabilities.[1] Its derivatives form the basis of numerous approved drugs for a wide
range of diseases.[1] The strategic incorporation of trifluoromethyl (CFs) groups onto this
scaffold dramatically enhances its pharmacological potential. The CFs group is a powerful
modulator of a molecule's physicochemical properties; its high electronegativity and lipophilicity
can improve metabolic stability, enhance binding affinity to target proteins, and increase
membrane permeability.[2]

This guide focuses on 3,5-Bis(trifluoromethyl)-1-phenylpyrazole, a molecule where the
robust pyrazole core is substituted with two potent trifluoromethyl groups and a phenyl ring.
This specific combination of moieties results in a compound with unique chemical properties
that make it a highly valuable building block in drug discovery and materials science. We will
explore its core properties, synthesis, reactivity, and applications, providing field-proven
insights for its effective utilization in research and development.

Molecular Structure and Physicochemical
Properties

The defining characteristic of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole (CAS Number:
140647-19-4) is the presence of two strongly electron-withdrawing CFs groups at positions 3
and 5 of the pyrazole ring.[3] This structural feature is the primary driver of its chemical
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behavior and physical properties. The phenyl group at position 1 offers a site for further
functionalization and influences the molecule's overall conformation and lipophilicity.

The electron-withdrawing nature of the CFs groups significantly increases the acidity of the
pyrazole ring compared to its non-fluorinated analogs, a crucial factor for its interaction with
biological targets.[2] Furthermore, these groups contribute substantially to the molecule's
lipophilicity, which is essential for traversing biological membranes.[2]

Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole

Property Value Source
CAS Number 140647-19-4 [31[4]
Molecular Formula Ci11HsFsN2 [3]
Molecular Weight 280.17 g/mol [3]
Boiling Point 220.8°C at 760 mmHg [3]
Density 1.346 g/cm3 [3]
Flash Point 87.3°C [3]
XLogP3 3.91 [3]
Topological Polar Surface Area  17.8 A2 [3]
Hazard Classification Irritant [31[4]

Synthesis and Reactivity: A Methodological
Overview

The construction of the pyrazole ring is a well-established process in organic chemistry, most
commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a
hydrazine derivative.[5] This versatile method allows for the synthesis of a wide array of
substituted pyrazoles.
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Experimental Protocol: General Synthesis via
Cyclocondensation

The synthesis of 1-phenyl-3,5-disubstituted pyrazoles is reliably achieved by reacting a suitable
1,3-diketone with phenylhydrazine in the presence of an acid catalyst. The causality behind this
choice is the electrophilic nature of the diketone's carbonyl carbons and the nucleophilic
character of the hydrazine's nitrogen atoms, leading to a condensation reaction and
subsequent cyclization to form the stable aromatic pyrazole ring.

Step-by-Step Methodology:

Reactant Preparation: Dissolve 1,1,1,5,5,5-hexafluoropentane-2,4-dione (the 1,3-diketone
precursor for the bis(trifluoromethyl) substitution) in a suitable solvent such as ethanol.

o Addition of Hydrazine: Add an equimolar amount of phenylhydrazine to the solution.

o Catalysis: Introduce a catalytic amount of a strong acid (e.g., glacial acetic acid or H2SOa) to
protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon
and accelerating the rate of nucleophilic attack.

o Reaction Condition: Reflux the mixture for several hours to ensure the reaction proceeds to
completion. The elevated temperature provides the necessary activation energy for both the
initial condensation and the subsequent dehydration/cyclization step.

o Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water to
precipitate the crude product. The product can then be collected by filtration and purified by
recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3,5-
Bis(trifluoromethyl)-1-phenylpyrazole.

This protocol is a self-validating system; the purity of the final product can be readily confirmed
by measuring its melting point and comparing it to the literature value, as well as through
standard spectroscopic analysis.[2] A sharp melting range is a primary indicator of high purity.

[2]
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General Synthesis Workflow for 3,5-Bis(trifluoromethyl)-1-phenylpyrazole.

Spectroscopic Characterization

The structural identity and purity of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole are
unequivocally confirmed through a combination of spectroscopic techniques. The electron-
withdrawing CFs groups and the aromatic phenyl ring produce a distinct and predictable
spectral fingerprint.

e 1H NMR: The proton NMR spectrum is expected to be relatively simple. The single proton on
the pyrazole ring (H-4) would appear as a singlet. The protons of the phenyl group would
exhibit multiplets in the aromatic region of the spectrum.
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e 13C NMR: The carbon spectrum will show distinct signals for the pyrazole ring carbons and
the phenyl ring carbons. The carbons of the CFs groups will appear as quartets due to
coupling with the three fluorine atoms (1JC-F), a hallmark of this functional group.[6] The
pyrazole carbons attached to the CFs groups (C-3 and C-5) will also be significantly
influenced.

o 19F NMR: The fluorine NMR will display a singlet corresponding to the six equivalent fluorine
atoms of the two CFs groups, providing definitive evidence of their presence.[6]

e Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption
bands in the 1100-1350 cm~1 region, which are indicative of C-F stretching vibrations.[6][7]
Aromatic C-H and C=C stretching bands from the phenyl and pyrazole rings will also be
present.

e Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M*)
peak corresponding to the compound's exact mass, confirming its molecular weight.[6]

Table 2: Expected Spectroscopic Data for 3,5-Bis(trifluoromethyl)-1-phenylpyrazole

Technique Expected Features Rationale
H NMR Singlet (1H, pyrazole H-4), Isolated pyrazole proton and
Multiplets (5H, Phenyl) standard aromatic signals.
Strong one-bond coupling
Quartet for CFs carbons (1JC-F i
13C NMR between carbon and fluorine.
= 270-285 Hz)
[6]
) Chemical equivalence of the
1°F NMR Singlet for the two CFs groups ] ]
six fluorine atoms.
R Strong C-F stretching bands Characteristic vibration of the
(1100-1350 cm—1) trifluoromethyl group.[7]
] Corresponds to the
Molecular ion peak (M*) at m/z ) )
MS monoisotopic mass of
= 280.04
Ci11HeFsN2.[3]
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Applications in Drug Discovery and Research

The unique electronic and lipophilic properties conferred by the bis(trifluoromethyl) substitution
make this pyrazole scaffold a powerful tool in modern drug discovery. The phenyl ring at the N-
1 position serves as a convenient attachment point for building a diverse library of compounds
for screening.

Potent Antibacterial Agents

Research has demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted
pyrazoles are potent growth inhibitors of drug-resistant Gram-positive bacteria, including
menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9] Many
synthesized compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.25
png/mL and are also effective against bacterial persister cells and biofilms.[8][10]

The proposed mechanism of action for these antibacterial agents involves the disruption of the
bacterial cell membrane, likely through the inhibition of fatty acid biosynthesis.[1] This mode of
action is highly valuable as it may circumvent existing resistance mechanisms.
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Workflow for developing antibacterial agents from the title scaffold.

Safety and Handling

3,5-Bis(trifluoromethyl)-1-phenylpyrazole is classified as an irritant.[3][4] Standard
laboratory safety precautions should be employed when handling this compound. This includes
the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.
All manipulations should be performed in a well-ventilated fume hood.
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Conclusion

3,5-Bis(trifluoromethyl)-1-phenylpyrazole is a highly functionalized heterocyclic compound
with significant potential for advanced applications, particularly in medicinal chemistry. The dual
trifluoromethyl groups bestow enhanced lipophilicity, metabolic stability, and potent electron-
withdrawing effects, making it an exemplary scaffold for the design of novel therapeutics. Its
straightforward synthesis and well-defined spectroscopic properties further cement its utility for
researchers. The demonstrated success of its derivatives as powerful antibacterial agents
against drug-resistant pathogens highlights the strategic value of this molecule in addressing
critical unmet medical needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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